Enhanced Lipophilicity (XLogP3) Driven by CF3 and OCH3 Substitution Pattern
The target compound's calculated XLogP3 of 3.6 is driven by the synergistic presence of the -CF3 and -OCH3 groups [1]. This value is 2.1 log units higher than the non-fluorinated analog 1-isocyanato-4-methoxybenzene, which has an XLogP of approximately 1.5 [2], and 0.5 units higher than the non-methoxy analog 1-isocyanato-4-(trifluoromethyl)benzene (XLogP ~3.1) [3]. This quantifiable difference has direct implications for partitioning and passive membrane permeability in biological systems.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | 1-isocyanato-4-methoxybenzene: ~1.5; 1-isocyanato-4-(trifluoromethyl)benzene: ~3.1 |
| Quantified Difference | +2.1 log units vs non-fluorinated analog; +0.5 log units vs -CF3-only analog |
| Conditions | Computational prediction (PubChem XLogP3 algorithm) |
Why This Matters
Lipophilicity is a critical parameter for predicting membrane permeability and oral bioavailability; a value of 3.6 positions this compound in a favorable range for lead-like molecules, unlike its less lipophilic analogs.
- [1] PubChem. (2026). Compound Summary for CID 155977708: 1-Isocyanato-4-methoxy-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 12216653: 1-isocyanato-4-methoxybenzene. National Center for Biotechnology Information. View Source
- [3] PubChem. (2026). Compound Summary for CID 136209: 1-isocyanato-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. View Source
